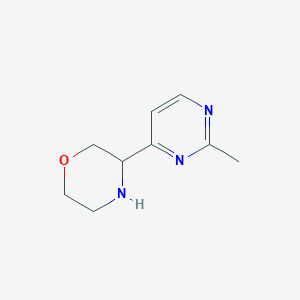

3-(2-Methylpyrimidin-4-YL)morpholine

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(2-methylpyrimidin-4-yl)morpholine |

InChI |

InChI=1S/C9H13N3O/c1-7-10-3-2-8(12-7)9-6-13-5-4-11-9/h2-3,9,11H,4-6H2,1H3 |

InChI Key |

BDCLQQDXGYVILE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine typically involves the reaction of 2-methylpyrimidine with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrimidin-4-YL)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions, often in tetrahydrofuran or ether.

Substitution: Halogenated derivatives, amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

3-(2-Methylpyrimidin-4-YL)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Methylpyrimidin-4-YL)morpholine with structurally related morpholine-containing heterocycles, emphasizing structural features, physicochemical properties, and synthetic pathways.

Structural and Molecular Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound | Pyrimidine | 2-Methyl, morpholine at C4 | C₉H₁₃N₃O | 179.22 | Simple structure, no stereocenters |

| 4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | Thieno[3,2-d]pyrimidine | 2-Chloro, 6-Methyl, morpholine at C4 | C₁₁H₁₂ClN₃OS | 269.75 | Thieno-fused ring, chloro substituent |

| 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | Chloro, piperazinylmethyl, sulfonyl | C₁₉H₂₅ClN₆O₃S₂ | 493.02 | Complex substituents, stereocenters |

| 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine | 1,7-Naphthyridine | Morpholinyl, pyrazolyl substituents | C₂₀H₂₂N₈O | 390.44 | Naphthyridine core, polymorphic form B |

Key Differences and Implications

Core Heterocycle: The pyrimidine core in this compound is smaller and less lipophilic than the thieno[3,2-d]pyrimidine and naphthyridine cores in analogs. This reduces molecular weight (179.22 vs. 269.75–493.02 g/mol) and may enhance aqueous solubility .

Substituent Effects: Chloro groups (e.g., in 4-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine) enhance electrophilicity, favoring nucleophilic substitution reactions but reducing solubility . Sulfonyl and piperazinyl groups () introduce hydrogen-bonding capacity and stereochemical complexity, which may improve target selectivity at the cost of synthetic complexity .

Stereochemical Complexity :

- Compounds with stereocenters (e.g., and ) occupy broader chemical space and exhibit higher target specificity, as shown in chemoinformatic studies . However, this compound’s lack of stereocenters simplifies synthesis and reduces purification challenges.

Synthetic Accessibility: The target compound can be synthesized in fewer steps compared to thieno-pyrimidine derivatives (–4), which require Staudinger reactions or multi-component couplings . Naphthyridine derivatives () involve intricate regioselective substitutions, limiting scalability .

Polymorphism and Stability :

- Polymorphic forms (e.g., Form B in ) influence solubility and bioavailability. The absence of reported polymorphs for this compound suggests more predictable physicochemical behavior .

Biological Activity

3-(2-Methylpyrimidin-4-YL)morpholine is a heterocyclic compound that combines a morpholine ring with a pyrimidine moiety, specifically substituted at the 2-position with a methyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

- Molecular Formula: C9H13N3O

- Molecular Weight: 179.22 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=NC=CC(=N1)C2COCCN2

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | BDCLQQDXGYVILE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, modulating their activity, which can lead to various pharmacological effects. This action is facilitated by the morpholine ring's structural versatility, allowing it to serve as a pharmacophore in drug design.

Antimicrobial Activity

Research indicates that derivatives of morpholine, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

- Antibacterial Activity: Studies have shown that morpholine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range widely, indicating variable potency depending on structural modifications.

- Antifungal Activity: Similar evaluations have demonstrated antifungal properties against strains like Candida albicans and Fusarium oxysporum, with MIC values suggesting moderate to strong activity.

Neuropharmacological Effects

The morpholine moiety has been linked to neuropharmacological activities, particularly in the context of central nervous system (CNS) disorders. Morpholine derivatives are known to modulate receptors involved in mood regulation and pain perception, which is crucial for developing treatments for conditions such as depression and chronic pain.

Case Studies

-

CNS Drug Discovery:

A review highlighted the role of morpholine derivatives in drug discovery for CNS disorders. Compounds containing the morpholine ring have shown promise in targeting receptors associated with neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. The binding affinity of these compounds to various receptors was analyzed using structural data from protein databases, revealing significant interactions that enhance their therapeutic potential . -

Antimicrobial Evaluation:

A comprehensive study evaluated numerous synthesized alkaloids, including those related to morpholine structures. The results indicated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective concentrations ranging from 5 µM to 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.